molecular formula C12H21NO3 B13918454 Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate

Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate

Cat. No.: B13918454
M. Wt: 227.30 g/mol
InChI Key: WWOXIDDANMMCNY-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable azepane precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester . The reaction is carried out under metal-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azepane derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring structure.

Scientific Research Applications

Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate is unique due to its azepane ring structure, which imparts specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity in certain chemical reactions. Additionally, the oxo group in the ring structure allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (2S)-2-methyl-4-oxoazepane-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9-8-10(14)6-5-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

WWOXIDDANMMCNY-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CC(=O)CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CC(=O)CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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